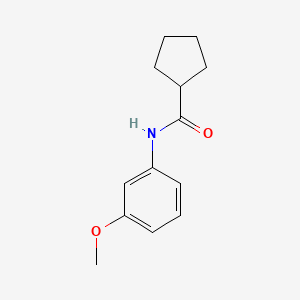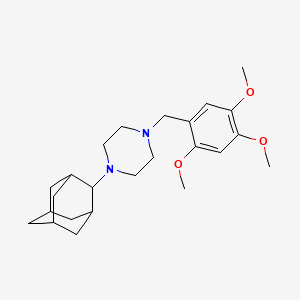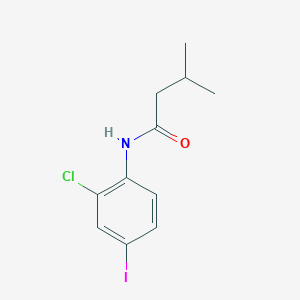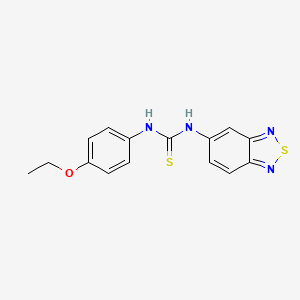
N-(3-methoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)cyclopentanecarboxamide, also known as NMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the cyclopentanecarboxamide family, which has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels may contribute to the anti-inflammatory and analgesic properties of N-(3-methoxyphenyl)cyclopentanecarboxamide.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain, as well as decrease the frequency and severity of seizures. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to test subjects. Additionally, the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide is relatively simple and can be optimized for high yield and purity. However, one limitation of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-(3-methoxyphenyl)cyclopentanecarboxamide could focus on exploring its potential therapeutic applications in the treatment of chronic pain, inflammation, and epilepsy. Additionally, further studies could investigate the mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide and its effects on other neurotransmitters in the brain. Finally, research could focus on optimizing the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide to improve yield and purity.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)cyclopentanecarboxamide involves the reaction of 3-methoxybenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base catalyst. The resulting N-(3-methoxyphenyl)cyclopentanecarboxamide product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been studied for its anticonvulsant properties, which may make it an effective treatment for epilepsy.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-4-7-11(9-12)14-13(15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISNQXLTLQOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)





![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)

